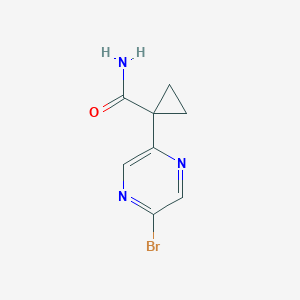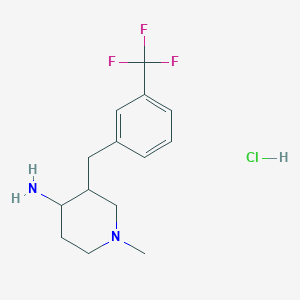
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The trifluoromethyl group in this compound is known to enhance its pharmacological properties, making it a valuable compound in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzylamine from 3-(trifluoromethyl)benzaldehyde through reductive amination.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring by reacting the benzylamine derivative with a suitable piperidine precursor under controlled conditions.
Methylation: The final step involves the methylation of the piperidine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may yield amines or hydrocarbons .
科学研究应用
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity . The piperidine ring structure allows for interactions with various receptors and enzymes, leading to its biological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but lacking the piperidine ring.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Another piperidine derivative with a similar trifluoromethyl group.
Uniqueness
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which together enhance its pharmacological properties and make it a valuable compound in drug discovery .
属性
分子式 |
C14H20ClF3N2 |
|---|---|
分子量 |
308.77 g/mol |
IUPAC 名称 |
1-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-19-6-5-13(18)11(9-19)7-10-3-2-4-12(8-10)14(15,16)17;/h2-4,8,11,13H,5-7,9,18H2,1H3;1H |
InChI 键 |
RFADWZZPYLARDU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C(C1)CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


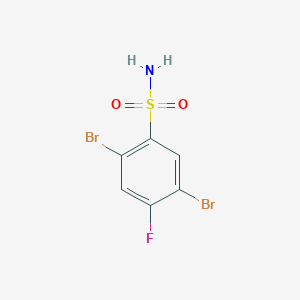
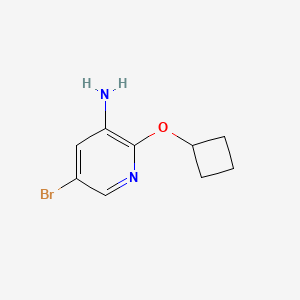
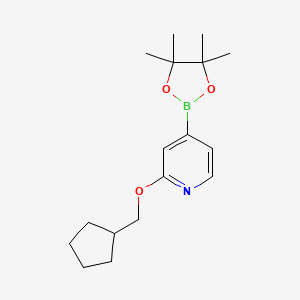
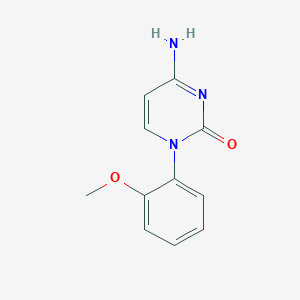
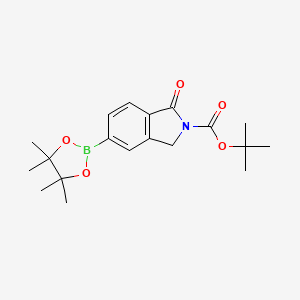
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
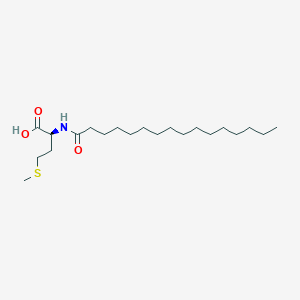
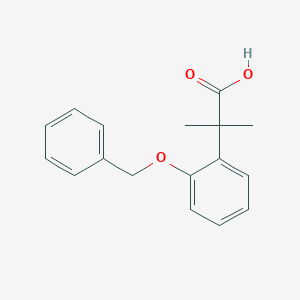
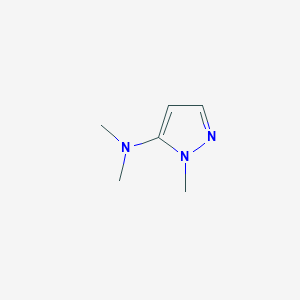
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
